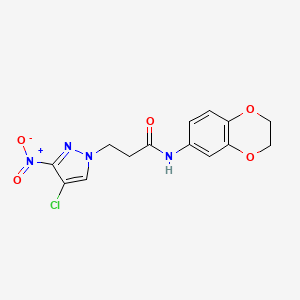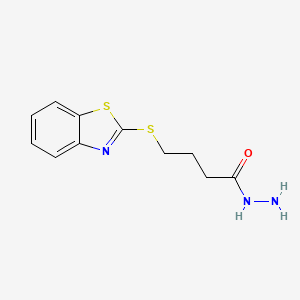
2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole is a complex organic compound with a unique structure that combines an adamantyl group, a brominated pyrazole, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the desired position.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antiviral, antibacterial, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity, while the brominated pyrazole and oxadiazole rings contribute to the compound’s electronic properties, influencing its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Adamantyl)-5-(4-chloro-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole
- 2-(1-Adamantyl)-5-(4-methyl-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the adamantyl group with the brominated pyrazole and oxadiazole rings also provides a distinct structural framework that can be exploited for various applications.
Propriétés
Formule moléculaire |
C17H21BrN4O |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
2-(1-adamantyl)-5-(4-bromo-1-ethylpyrazol-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H21BrN4O/c1-2-22-9-13(18)14(21-22)15-19-20-16(23-15)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,2-8H2,1H3 |
Clé InChI |
JBJSHOITQSWXCC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B10941344.png)

![N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10941352.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10941355.png)
![N-[4-(difluoromethoxy)phenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10941356.png)
![3-[(Acetyloxy)methyl]-8-oxo-7-[(phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10941371.png)

![9-Ethyl-2-(2-nitrophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941374.png)
![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}(oxo)acetate](/img/structure/B10941376.png)
![2,5-Dimethylphenyl [(5-thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL-2-furyl)methyl] ether](/img/structure/B10941377.png)
![2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10941379.png)
![4-[({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10941387.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10941395.png)
